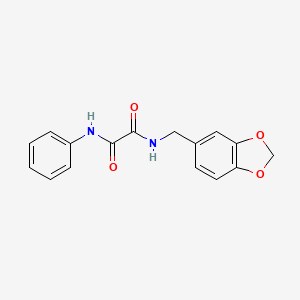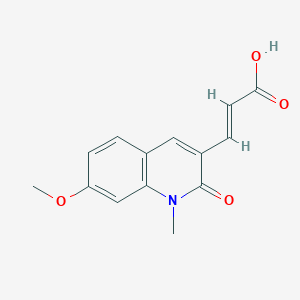
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is synthesized through a complex process and has been studied for its mechanism of action and biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Activities
Antituberculosis and Cytotoxicity Studies : Research on 3-heteroarylthioquinoline derivatives, synthesized through the Friedlander annulation process, has demonstrated significant in vitro antituberculosis activity. Some derivatives showed minimal cytotoxic effects against the mouse fibroblast cell line NIH 3T3, indicating their potential as antituberculosis agents with low toxicity (Selvam et al., 2011).
Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized and showed vasodilatation activity, suggesting their potential for cardiovascular applications (Zhang San-qi, 2010).
Antimicrobial Activity : A series of isoxazole derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone exhibited in vitro antimicrobial activity against bacterial and fungal organisms, highlighting their potential as antimicrobial agents (K. S. Kumar et al., 2019).
Synthetic Methodologies : Research into the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions demonstrates advanced synthetic methodologies for producing compounds with potential pharmacological activities (Shengqing Ye et al., 2009).
Comparative Synthesis Studies : Studies comparing conventional and ultrasound irradiation methods for synthesizing quinoxaline derivatives from ethanone precursors have shown the efficiency of ultrasound irradiation, indicating advancements in synthetic techniques (A. Abdula et al., 2018).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-7-5-15(6-8-17)19-11-18(22-25-19)12-20(24)23-10-9-14-3-1-2-4-16(14)13-23/h1-8,11H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJHPQYZVVPNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2821676.png)
![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2821679.png)

![4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2821682.png)
![1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2821683.png)


![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2821687.png)
![N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2821689.png)

![(1-Methyltriazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2821693.png)


